molecular formula C15H18O3 B12009971 Benzoic acid, 3,5-diallyl-4-hydroxy-, ethyl ester CAS No. 100311-34-0

Benzoic acid, 3,5-diallyl-4-hydroxy-, ethyl ester

Cat. No.: B12009971
CAS No.: 100311-34-0
M. Wt: 246.30 g/mol
InChI Key: JOUJVFQMMSBQQO-UHFFFAOYSA-N
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Description

Benzoic acid, 3,5-diallyl-4-hydroxy-, ethyl ester is an organic compound with a complex structure It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with allyl groups and a hydroxyl group, and the carboxyl group is esterified with ethanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3,5-diallyl-4-hydroxy-, ethyl ester typically involves the esterification of 3,5-diallyl-4-hydroxybenzoic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3,5-diallyl-4-hydroxy-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The allyl groups can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Epoxides or diols from the oxidation of allyl groups.

    Reduction: Alcohols from the reduction of the ester group.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Benzoic acid, 3,5-diallyl-4-hydroxy-, ethyl ester has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

    Industry: It is used in the production of polymers and as an intermediate in the manufacture of various chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 3,5-diallyl-4-hydroxy-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. The allyl groups may also participate in covalent bonding with biological molecules, enhancing its bioactivity.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-hydroxy-3,5-dimethyl-, ethyl ester: Similar structure but with methyl groups instead of allyl groups.

    Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester: Contains a methoxy group instead of allyl groups.

    Benzoic acid, 3,4,5-trihydroxy-: Contains additional hydroxyl groups.

Uniqueness

Benzoic acid, 3,5-diallyl-4-hydroxy-, ethyl ester is unique due to the presence of allyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs. The combination of hydroxyl, ester, and allyl functionalities makes it a versatile compound for various applications.

Biological Activity

Benzoic acid, 3,5-diallyl-4-hydroxy-, ethyl ester is a unique compound characterized by its dual allyl substitutions and hydroxy group, which enhance its biological activity compared to simpler derivatives. This article explores its biological properties, synthesis, potential applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H16O3C_{13}H_{16}O_3, with a molecular weight of approximately 246.306 g/mol. The structural features include:

  • Two allyl groups at positions 3 and 5.
  • A hydroxy group at position 4.
  • Esterification with ethyl alcohol.

These structural characteristics contribute to its enhanced reactivity and biological properties, making it a compound of interest in various fields including pharmaceuticals and agriculture .

Biological Activities

Research has demonstrated that benzoic acid derivatives exhibit a range of biological activities. The specific activities of this compound include:

  • Antimicrobial Activity : The compound has shown significant antimicrobial properties against various pathogens. Studies indicate its effectiveness in inhibiting bacterial growth and fungal proliferation.
  • Antioxidant Activity : It possesses strong antioxidant capabilities, which can mitigate oxidative stress in biological systems.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation markers in vitro.

Summary of Biological Activities

Activity Type Description
AntimicrobialEffective against bacteria and fungi; inhibits growth at low concentrations.
AntioxidantReduces oxidative stress; scavenges free radicals.
Anti-inflammatoryMay lower inflammation markers; further studies needed for confirmation.

Synthesis

The synthesis of this compound typically involves multi-step processes that allow for the introduction of functional groups enhancing its properties. Key methods include:

  • Formation of the Hydroxy Group : Hydroxylation of the aromatic ring.
  • Esterification Process : Reaction with ethyl alcohol under acidic conditions to form the ester.
  • Allylation Reactions : Introduction of allyl groups at the 3 and 5 positions through nucleophilic substitution reactions.

These synthetic routes are crucial for obtaining the compound in sufficient purity for biological testing .

Case Studies and Research Findings

Several studies have explored the biological activity of benzoic acid derivatives, including this compound:

  • Antimicrobial Efficacy Study : A study published in a peer-reviewed journal assessed the antimicrobial activity against a panel of bacteria and fungi. The results indicated a notable bacteriostatic effect at concentrations as low as 50 µg/mL .
  • Antioxidant Assessment : In vitro assays demonstrated that the compound exhibits potent antioxidant activity comparable to established antioxidants like ascorbic acid .
  • Inflammation Model : In an animal model of inflammation, treatment with this compound resulted in a significant reduction in inflammatory markers compared to control groups .

Properties

CAS No.

100311-34-0

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

ethyl 4-hydroxy-3,5-bis(prop-2-enyl)benzoate

InChI

InChI=1S/C15H18O3/c1-4-7-11-9-13(15(17)18-6-3)10-12(8-5-2)14(11)16/h4-5,9-10,16H,1-2,6-8H2,3H3

InChI Key

JOUJVFQMMSBQQO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)CC=C)O)CC=C

Origin of Product

United States

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